N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide
Description
Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical and Biological Research
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds, characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.gov This scaffold is a core structure in numerous biologically active compounds and is widely applied in medicinal chemistry for therapeutic purposes. nih.gov The versatility of the benzothiazole nucleus allows for structural modifications, leading to a wide array of derivatives with diverse pharmacological activities. pcbiochemres.combenthamdirect.com Consequently, research into benzothiazole-containing compounds has been expanding rapidly, with a continuous drive to develop new, more effective, and less toxic therapeutic agents. pcbiochemres.com
Benzothiazole derivatives are recognized for their broad spectrum of biological activities, which has led to their investigation for various therapeutic applications. nih.govbenthamscience.com These activities are summarized in the table below.
| Biological Activity | Description |
| Antimicrobial | Effective against various strains of bacteria and fungi. pcbiochemres.comrsc.org |
| Anticancer | Shows potential in inhibiting the growth of tumor cells. rsc.orgijsrst.com |
| Anti-inflammatory | Capable of modulating inflammatory pathways. rsc.org |
| Anticonvulsant | Demonstrates potential in managing seizures. nih.govresearchgate.net |
| Antiviral | Exhibits activity against certain viruses. nih.govbenthamdirect.com |
| Antidiabetic | Shows potential in influencing glucose metabolism. rsc.org |
| Antioxidant | Possesses the ability to neutralize harmful free radicals. nih.gov |
| Antitubercular | Shows activity against the bacteria that cause tuberculosis. nih.gov |
Historical Development and Pharmacological Relevance of the Benzothiazole Scaffold
The benzothiazole core is a fundamental component in many synthetic and naturally occurring bioactive molecules. benthamscience.com Historically, these compounds have been utilized in various industrial applications, including as dyes and vulcanization accelerators. pcbiochemres.com In the realm of medicine, the development of benzothiazole derivatives has been a significant area of focus in recent years. researchgate.net
The pharmacological importance of this scaffold is extensive, with derivatives being developed and marketed for a range of conditions. benthamscience.com For example, certain 2-aryl-benzothiazoles have gained considerable attention for their unique structure and potential application as anticancer agents and for imaging amyloid plaques associated with Alzheimer's disease. rsc.org The literature consistently highlights that substitutions, particularly at the C-2 and C-6 positions of the benzothiazole ring, are crucial for eliciting a variety of biological responses. benthamscience.com The wide-ranging medicinal properties associated with benzothiazole-related drugs have spurred medicinal chemists to synthesize a multitude of novel therapeutic agents based on this scaffold. nih.govtandfonline.com
Role of Chloroacetamide Moiety in Modulating Reactivity and Bioactivity
The chloroacetamide group is a functional component known for its electrophilic nature, which can influence the biological activity of a molecule. nih.gov The chemical reactivity of N-aryl 2-chloroacetamides is primarily due to the chlorine atom, which can be readily displaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows the chloroacetamide moiety to act as a linker or to engage in reactions that can lead to the formation of various heterocyclic systems. researchgate.net
In the context of drug design, the chloroacetamide moiety can serve as a reactive handle that allows the parent molecule to covalently bind to biological targets, potentially enhancing its potency and duration of action. Herbicides in the chloroacetanilide class, for instance, possess a potent electrophilic moiety capable of damaging proteins through nucleophilic substitution. nih.gov This ability to interact with biological macromolecules is a key reason for its inclusion in the design of new bioactive compounds.
Rationale for Investigating N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide as a Privileged Scaffold
The investigation of this compound is founded on the principle of combining two biologically significant structural motifs: the benzothiazole ring system and the chloroacetamide moiety. The benzothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its consistent presence in compounds with a wide range of pharmacological activities. tandfonline.com Research has indicated that substitutions at the C-6 position of the benzothiazole ring can be particularly influential on the molecule's biological activity. benthamscience.com
By incorporating the reactive chloroacetamide group at this position, this compound is designed to leverage the established therapeutic potential of the benzothiazole core with the bio-reactive capabilities of the chloroacetamide side chain. This combination offers the potential for novel mechanisms of action and enhanced biological effects. The synthesis of related N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been pursued to explore their potential as future drugs, with studies investigating their urease inhibition, antioxidant, and antibacterial activities. mdpi.com
Overview of Research Scope and Primary Objectives
The primary objective in the study of this compound and its derivatives is the synthesis and subsequent evaluation of their biological properties. Research in this area typically involves a multi-step synthetic pathway to construct the target molecule. For instance, a general route involves the reaction of a 2-aminobenzothiazole (B30445) derivative with chloroacetyl chloride. researchgate.net A key step in the synthesis of related compounds is the preparation of 2-chloro-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide. nih.gov
The overarching goals of such research include:
The synthesis of novel derivatives based on the this compound scaffold.
The characterization of these new compounds using various spectroscopic and analytical techniques.
The evaluation of their potential as therapeutic agents by screening for a range of biological activities, such as anticonvulsant, antibacterial, or anticancer effects. mdpi.comnih.gov
The exploration of structure-activity relationships to understand how different functional groups on the core structure influence its biological effects.
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-4-9(13)12-6-1-2-7-8(3-6)14-5-11-7/h1-3,5H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLHTNCUUGSHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671833 | |
| Record name | N-(1,3-Benzothiazol-6-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-26-9 | |
| Record name | N-(1,3-Benzothiazol-6-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations
Established Methodologies for the Synthesis of N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide
The synthesis of the title compound is a well-documented process, typically involving a two-step sequence: the formation of a 6-aminobenzothiazole (B108611) precursor followed by its acylation.
Precursor Synthesis and Reaction Optimization
The primary precursor for this compound is 6-aminobenzo[d]thiazole or its substituted analogues. The synthesis of these precursors is a critical first step, with several established routes. A common method involves the reaction of suitably substituted anilines with potassium thiocyanate (B1210189) and bromine. nih.gov This approach allows for the introduction of various substituents onto the benzene (B151609) ring of the benzothiazole (B30560) core. nih.gov
For instance, 6-hydroxy-2-aminobenzothiazole can be prepared by refluxing 6-methoxy-2,3-dihydrobenzo[d]thiazol-2-amine with hydrobromic acid, followed by neutralization. nih.gov Another key precursor, 2-amino-6-bromobenzothiazole, serves as a crucial starting material for further functionalization via cross-coupling reactions. nih.gov
Optimization of reaction parameters is crucial for maximizing the yield and purity of these precursors. Studies have explored various solvents, temperatures, and catalysts to enhance the efficiency of these synthetic steps. For example, in the Pd(0)-catalyzed Suzuki cross-coupling reactions used for modifying the benzothiazole ring, solvents like 1,4-dioxane (B91453) were found to be superior to toluene (B28343) or DMF due to better solvation of reactants, with optimal temperatures around 80–100 °C. nih.gov
Acylation Reactions Involving Chloroacetyl Chloride
The definitive step in the synthesis of this compound is the acylation of the 6-aminobenzothiazole precursor with chloroacetyl chloride. nih.govwikipedia.org This reaction is a straightforward and widely employed method to introduce the reactive chloroacetamide moiety. researchgate.netresearchgate.net
The reaction is typically carried out by adding chloroacetyl chloride dropwise to a solution of the aminobenzothiazole in a suitable solvent under controlled temperature conditions. nih.govniscpr.res.in Various solvents and bases have been utilized to facilitate this N-acylation.
Table 1: Reaction Conditions for Acylation of Aminobenzothiazoles with Chloroacetyl Chloride
| Precursor | Solvent | Base | Conditions | Reference |
|---|---|---|---|---|
| 6-Alkoxy-2-aminobenzothiazoles | Acetone | - | Cold conditions, then room temp. for 9-10h | nih.gov |
| 2-Amino-6-methoxy-benzothiazole | DMF | Triethylamine | Room temperature for 5h | |
| 2-Aminobenzothiazole (B30445) | Dry Benzene | Triethylamine | Ice-cold, then reflux for 4h | niscpr.res.in |
The resulting this compound is often obtained as a solid product that can be purified by filtration and recrystallization or column chromatography. nih.govniscpr.res.in
Derivatization Approaches for Structural Diversification
This compound is a valuable building block primarily due to the reactivity of the chlorine atom in the acetamide (B32628) side chain and the potential for functionalization on the benzothiazole ring. researchgate.netresearchgate.net
Nucleophilic Substitution Reactions at the Chloroacetamide Moiety
The chloroacetamide moiety is highly susceptible to nucleophilic substitution, where the chlorine atom is readily displaced by a variety of nucleophiles, including those containing sulfur, nitrogen, or oxygen. researchgate.netresearchgate.net This reactivity is the cornerstone for the structural diversification of the parent compound, leading to a vast library of derivatives.
Common nucleophiles employed in these reactions include:
Thiols: Reaction with heterocyclic thiols, such as 1,2,4-triazol-3-thiol in the presence of a base like sodium hydroxide, yields thioether derivatives. nih.gov
Amines: Various amines, including substituted piperazines, can displace the chlorine atom to form N-substituted glycine (B1666218) amides. mdpi.com
Hydrazine (B178648): Treatment with hydrazine hydrate (B1144303) replaces the chlorine atom to produce a hydrazinylacetamide derivative, which can serve as an intermediate for further condensation reactions. niscpr.res.inresearchgate.netsemanticscholar.orgresearchgate.net
Azoles: Heterocycles like imidazole, triazole, and tetrazole can be linked to the acetamide group via nucleophilic substitution. nih.gov
This synthetic strategy has been extensively used to create molecules with potential biological activities by coupling the benzothiazole scaffold with other pharmacologically relevant moieties. nih.govmdpi.com
Modifications and Functionalization of the Benzothiazole Ring
In addition to derivatization at the chloroacetamide side chain, the benzothiazole ring itself can be modified to achieve structural diversity. nih.gov These modifications are typically performed on the precursor before the acylation step or on the final N-chloroacetylated compound if the reaction conditions are compatible.
A significant method for functionalizing the benzothiazole core is the Suzuki cross-coupling reaction. nih.gov This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond, typically by coupling a halogenated benzothiazole (e.g., N-(6-bromobenzo[d]thiazol-2-yl)acetamide) with various aryl boronic acids or esters. nih.gov This approach has been successfully used to synthesize a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides. nih.gov The reaction yields are influenced by the electronic nature of the substituents on the aryl boronic acid. nih.gov
Other functionalization strategies include introducing different substituents at the 6-position of the initial aniline (B41778) precursor, which are then carried through the synthesis to yield a variety of 6-substituted N-(benzo[d]thiazol-6-yl)-2-chloroacetamides. nih.govnih.gov
Synthesis of Hybrid Molecules with Other Heterocyclic Systems
A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine two or more different heterocyclic scaffolds into a single entity. This compound is an excellent starting material for this purpose.
The nucleophilic substitution reaction at the chloroacetamide moiety is the most direct route for synthesizing such hybrids. By reacting the chloroacetamide with a nucleophilic partner that is itself a heterocycle, a direct linkage is formed.
Table 2: Examples of Hybrid Molecules Synthesized from N-(Benzo[d]thiazol-yl)-2-chloroacetamide Derivatives
| Reactant with Chloroacetamide | Resulting Hybrid System | Reference |
|---|---|---|
| Hydrazine hydrate, then 4,7-dichloroquinoline | Quinoline-benzothiazole hybrid | researchgate.netsemanticscholar.org |
| 1,2,4-Triazol-3-thiol | Triazole-benzothiazole hybrid | nih.gov |
| Hydrazine hydrate, then Isatin, then Thioglycolic acid | Spiro-indoline-thiazolidinone-benzothiazole hybrid | researchgate.net |
| Substituted piperazines | Piperazine-benzothiazole hybrid | mdpi.com |
These synthetic approaches allow for the combination of the benzothiazole core with other important heterocyclic systems like quinolines, triazoles, piperazines, and even other benzothiazoles, leading to complex molecules with diverse structural features. nih.govresearchgate.netmdpi.comresearchgate.net
Green Chemistry Principles Applied to Synthesis
The synthesis of this compound, like many chemical manufacturing processes, is increasingly scrutinized through the lens of green chemistry. The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this specific compound, these principles can be applied to both the formation of the foundational 6-aminobenzo[d]thiazole ring and the subsequent chloroacetylation step.
The traditional synthesis of the 2-aminobenzothiazole scaffold often involves reagents and conditions that are suboptimal from an environmental standpoint. For instance, the classical Hugershoff reaction or its variations may use hazardous solvents and produce significant waste streams. Modern approaches seek to mitigate these issues through several key strategies.
Alternative Energy Sources: A significant advancement in the green synthesis of benzothiazole derivatives is the use of alternative energy sources like microwave irradiation and ultrasonic agitation. scispace.commdpi.com Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times, increase product yields, and often allows for reactions to be conducted in the absence of a solvent or in environmentally benign solvents like water or ethanol. scispace.commdpi.comrsc.org For example, the condensation of 2-aminothiophenols with aldehydes can be achieved with high efficiency under microwave irradiation. mdpi.com While a direct microwave-assisted synthesis for this compound is not extensively documented, the successful application of this technique to a wide array of similar benzothiazole derivatives strongly suggests its feasibility. scispace.comresearchgate.netias.ac.in
Catalytic and Solvent-Free Strategies: The move away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. Recent research has focused on developing efficient, and often reusable, catalysts for benzothiazole synthesis. These include transition-metal catalysts, nanocatalysts, and metal-free systems. mdpi.comnih.gov For example, the RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas provides a direct route to 2-aminobenzothiazoles. nih.gov Furthermore, performing reactions under solvent-free conditions minimizes the environmental impact associated with solvent production, use, and disposal. mdpi.commdpi.com The reaction of anilines with elemental sulfur under solvent- and catalyst-free conditions represents a simple, traceless method for synthesizing the benzazole core.
The chloroacetylation of the 6-aminobenzo[d]thiazole intermediate also presents opportunities for green innovation. Conventional methods often employ chloroacetyl chloride in the presence of an organic base and solvent. niscpr.res.innih.gov Greener alternatives focus on minimizing waste and avoiding hazardous reagents. One approach is the use of acetic acid for N-acetylation, which avoids corrosive and moisture-sensitive reagents like acetyl chloride or acetic anhydride (B1165640). umpr.ac.id While the target molecule requires a chloro-group, the principle of using less reactive, more stable acylating agents under catalytic conditions holds. A facile, one-pot synthesis of N-aryl amides from aromatic amines and chloroacetyl chloride has been developed using the non-nucleophilic base DBU in THF, offering high yields at room temperature. sphinxsai.com Catalyst- and solvent-free acetylation of amines using acetic anhydride is another green protocol that could be adapted for this transformation. mdpi.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Benzothiazole Derivatives
| Principle | Traditional Method | Green Alternative | Key Advantages | Citations |
|---|---|---|---|---|
| Energy | Conventional heating (oil bath, heating mantle) | Microwave Irradiation, Ultrasound | Reduced reaction time, lower energy consumption, uniform heating | scispace.commdpi.comias.ac.in |
| Solvents | Halogenated solvents (e.g., Dichloromethane), DMF | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity, lower environmental impact, easier disposal | scispace.commdpi.comrsc.org |
| Reagents | Stoichiometric and/or hazardous reagents (e.g., Bromine) | Catalytic systems (e.g., RuCl₃, Nanocatalysts), Elemental Sulfur | Higher atom economy, reduced waste, reusability of catalysts | mdpi.comnih.gov |
| Process | Multi-step procedures | One-pot synthesis | Increased efficiency, reduced separation steps, less waste | nih.govacs.org |
Table 2: Research Findings on Green Synthesis of Related Benzothiazole Compounds
| Reaction Type | Substrates | Green Conditions | Findings | Citations |
|---|---|---|---|---|
| Cyclocondensation | 2-aminothiophenols, Aldehydes | Microwave-assisted, PIFA promoted, one-pot | Good to excellent yields of benzothiazoles, moderate to good analgesic activity. | ias.ac.in |
| Amidation | 2-aminobenzothiazole, Chloroacetyl chloride | DBU catalyst, THF solvent, room temp. | Facile, one-pot process with high yields (75-95%) in 3-6 hours. | sphinxsai.com |
| N-Acetylation | 2-aminobenzothiazoles | Acetic acid as acetylating agent and solvent, reflux | Avoids corrosive/unstable acetylating agents; good yields (82-88%). | umpr.ac.id |
| Cyclization | N-arylthioureas | RuCl₃ catalyst, solvent-free or green solvents | Direct synthesis of substituted 2-aminobenzothiazoles in high yields. | nih.gov |
| Amidation | Aldehydes, 2-aminobenzothiazole | N-Heterocyclic Carbene (NHC) catalyst | Direct oxidative amidation provides N-acyl 2-aminobenzothiazoles. | rsc.org |
By integrating these green chemistry principles—such as utilizing microwave energy, employing catalytic and solvent-free conditions, and choosing safer reagents—the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.
Molecular Interactions and Biological Activities in Vitro and Pre Clinical Studies
Evaluation of Cytotoxic and Antiproliferative Effects
The potential of N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide and its derivatives as anticancer agents has been a subject of investigation. These studies typically involve assessing the compound's ability to inhibit the growth of cancer cells and to induce programmed cell death, known as apoptosis.
The cytotoxic activity of benzothiazole (B30560) derivatives has been evaluated against a panel of human cancer cell lines to determine their potency and selectivity. For instance, a novel benzothiazole derivative, 2-Chloro-N-(2-(2-(5-methylpyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl) acetamide (B32628) (YLT322), has demonstrated robust anti-proliferative activity in vitro. researchgate.net While specific data for this compound on cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), LoVo (colorectal adenocarcinoma), and HCT-116 (colorectal carcinoma) is not extensively detailed in the provided search results, related benzimidazole (B57391) derivatives have shown significant cytotoxic effects against these lines. jksus.org For example, one benzimidazole derivative exhibited high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org
Studies on other related structures, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have also shown significant inhibitory effects on the MCF-7 cell line. nih.gov Combinatorial treatments involving natural compounds and common chemotherapy drugs have been assessed on LoVo, HCT-116, and A549 cell lines, demonstrating the ongoing effort to find effective anticancer strategies. nih.gov
Table 1: Cytotoxic Activity of Related Benzothiazole and Benzimidazole Derivatives This table is representative of the types of data generated in cytotoxicity studies for related compounds, as specific data for this compound was not available in the search results.
| Compound Type | Cell Line | Activity Metric (e.g., IC50) | Reference |
|---|---|---|---|
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |
| Benzo[d]imidazo[2,1-b]thiazole derivatives (6i, 6j) | MCF-7 (Breast) | High inhibition (81% and 73% respectively at 10 µM) | nih.gov |
| 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (H1) | HeLa (Cervical) | 380 nM | nih.gov |
Inducing apoptosis in cancer cells is a key mechanism for many anticancer drugs. Research into benzothiazole derivatives suggests they can trigger this process through various cellular pathways. For example, the derivative YLT322 has been shown to induce apoptosis in human hepatocellular carcinoma cells via the mitochondrial apoptotic pathway. researchgate.net This intrinsic pathway involves the disruption of mitochondrial integrity and the subsequent release of cytochrome c, which activates a cascade of caspases (such as caspase-3, -7, and -9) leading to cell death. researchgate.net
Other studies on related compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, have also demonstrated apoptosis induction through the activation of caspases 3 and 9 in MCF-7 cells. nih.gov Similarly, a 1,4-benzodiazepine (B1214927) compound, Bz-423, was found to generate superoxide (B77818) from the mitochondria, which acted as an upstream signal to initiate an apoptotic program involving cytochrome c release and caspase activation. nih.gov These findings highlight a common mechanistic theme for related heterocyclic compounds in cancer therapy.
In addition to inducing apoptosis, anticancer agents can also halt the proliferation of cancer cells by causing cell cycle arrest at specific checkpoints. A derivative, 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine (compound H1), was found to cause cell cycle blockage at the G1 phase in HeLa cervical cancer cells. nih.gov Arrest at the G1 phase prevents the cell from entering the S phase, where DNA replication occurs, thus inhibiting proliferation.
Other studies on different compounds have shown arrest at other phases of the cell cycle. For instance, certain hydrazonoyl halide derivatives were reported to induce cell cycle arrest at the G2/M phase in both MCF-7 and HCT-116 cell lines. researchgate.net The ability of a compound to arrest the cell cycle is often linked to its interaction with key regulatory proteins such as cyclins and cyclin-dependent kinases (Cdks). mdpi.com For example, some phytochemicals induce G2/M arrest, a phenomenon that can be reversed by antioxidants like N-acetylcysteine, suggesting the involvement of oxidative stress in the mechanism. nih.gov
Antimicrobial Efficacy and Spectrum
Beyond anticancer properties, the benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The unique structural features of these compounds allow them to interfere with essential microbial pathways.
Derivatives of N-(benzo[d]thiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. semanticscholar.orgresearchgate.net These studies have shown that novel series of these derivatives possess a broad spectrum of antibacterial activity. semanticscholar.orgresearchgate.net For example, a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were tested against strains like Enterobacter aerogens, Escherichia coli (Gram-negative), Micrococcus luteus, and Bacillus cereus (Gram-positive), with several compounds showing activity comparable to standard drugs. semanticscholar.orgresearchgate.net
Similarly, novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides have demonstrated potent activity, particularly against Gram-negative bacteria, with minimum inhibition concentration (MIC) values ranging from 31.25 to 250 µg/L. nih.gov The antibacterial efficacy of these compounds is often attributed to their ability to inhibit crucial bacterial enzymes, such as dihydrofolate reductase (DHFR). nih.gov
Table 2: Antibacterial Spectrum of Related Benzothiazole Derivatives This table summarizes findings on the antibacterial activity of derivatives, as specific data for this compound was not available in the search results.
| Compound Series | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Observed Activity | Reference |
|---|---|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives | Bacillus cereus, Micrococcus luteus | Enterobacter aerogens, Escherichia coli | Broad spectrum activity; some compounds comparable to standard drugs against B. cereus. | semanticscholar.orgresearchgate.net |
| 2-(benzo[d]thiazol-2-yl)-N-arylacetamides | Staphylococcus aureus, Streptococcus mutans | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii | Potent activity, especially against Gram-negative bacteria (MIC: 31.25–250 µg/L). | nih.gov |
| N-(thiazol-2-yl)benzenesulfonamides | Staphylococcus aureus | Acinetobacter xylosoxidans, Escherichia coli | Potent activity against multiple strains (MIC as low as 3.9 μg/mL). | nih.gov |
The core structure of chloro-acetamides is also implicated in antifungal activity. Research on 2-chloro-N-phenylacetamide has demonstrated its potential against fluconazole-resistant clinical strains of Candida albicans and Candida parapsilosis. scielo.brnih.govresearchgate.net This compound inhibited all tested strains with MIC values ranging from 128 to 256 µg/mL. scielo.brnih.govresearchgate.net Furthermore, it was effective at inhibiting biofilm formation, a key virulence factor in pathogenic fungi. scielo.brnih.govresearchgate.net
While these findings are for a related acetamide, they suggest that the this compound scaffold could also possess antifungal properties. Studies on other complex benzothiazole derivatives have also reported antifungal activity against various pathogenic fungi, including plant, animal, and human pathogens. nih.gov For example, in silico studies of 2-Chloro-N-phenylacetamide suggest its mechanism may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). researchgate.net
Anthelmintic and Other Antiparasitic Potentials
Derivatives of 6-aminobenzothiazole (B108611), the foundational precursor to this compound, have demonstrated notable potential as antiparasitic agents. Research into this class of compounds has revealed significant anthelmintic and antileishmanial activities.
A series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)amino-1,3-thiazoles, which were synthesized from 2-chloro-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides, were screened for their anthelmintic properties against the earthworm Pheretima posthuma. tandfonline.comnih.gov All the tested derivatives showed good anthelmintic activity. tandfonline.comnih.gov Notably, compound 22 in the series, which features an ethoxy group at the 6-position of the benzothiazole ring, demonstrated the most significant activity, with a mean paralyzing time of 22.26 minutes. tandfonline.com
Further studies on 6-methoxybenzothiazole-2-carbamates also highlighted their in-vitro paramphistomicidal (anthelmintic) activity. nih.gov Certain carbamate (B1207046) derivatives exhibited a potent effect, with one compound showing activity equivalent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg/mL. nih.gov The research underscores that substitutions at the 6-position of the benzothiazole ring are crucial for developing new anthelmintic agents. nih.govresearchgate.net
| Compound Class | Substitution at 6-position | Observed Activity | Reference |
|---|---|---|---|
| Thiazolyl aminobenzothiazole | Ethoxy | Maximum activity, mean paralysis time of 22.26 min vs P. posthuma | tandfonline.com |
| Benzothiazole-2-carbamate | Methoxy | High anthelmintic effect against rumen flukes | nih.gov |
| Thiazolyl aminobenzothiazole | Fluoro | Good anthelmintic activity | tandfonline.com |
Antibiofilm Activity
Bacterial biofilm formation complicates infections by increasing resistance to antibiotics. The benzothiazole nucleus has been explored for its potential to inhibit this process. Studies on novel benzothiazole hybrids, including derivatives of 2-imino-thiazolidin-4-one synthesized from 6-substituted-benzo[d]thiazol-2-amine, have shown promising antibiofilm activity against pathogenic Candida isolates. jocpr.com
In another study, a series of tetrazine derivatives linked to a benzothiazole scaffold demonstrated the ability to prevent biofilm formation in several bacterial strains, with inhibition percentages greater than 50%. nih.govbiorxiv.org Specifically, compounds 4a , 4b , and 4c in the series showed biofilm inhibition ranging from 52% to 86.5%. nih.govbiorxiv.org Furthermore, research on 2-azido-6-nitro-benzothiazole highlighted its noteworthy capability to inhibit biofilm formation, suggesting it may interfere with bacterial adhesion and colonization. nih.gov These findings indicate that the benzothiazole scaffold, particularly when substituted at the 6-position, is a promising framework for developing agents that can combat biofilm-related infections. jocpr.comnih.gov
Enzyme Inhibition and Receptor Modulation Studies
While specific kinase inhibition data for this compound is not extensively documented, the broader benzothiazole class is known to interact with various kinases, which are crucial regulators of cellular processes. For instance, benzothiazole derivatives have been identified as inhibitors of protein tyrosine kinase. jocpr.com Given that many kinase inhibitors feature heterocyclic scaffolds, the this compound structure presents a candidate for investigation against therapeutically relevant kinases like VEGFR-2, BRAF, and EGFR, which are implicated in cancer and other diseases.
Histone demethylases such as Lysine-Specific Demethylase 1 (LSD1) are significant targets in cancer therapy due to their role in epigenetic regulation. Although direct inhibition of LSD1 by this compound has not been reported, related heterocyclic structures are known to possess this activity. The development of novel LSD1 inhibitors often involves scaffolds capable of specific interactions within the enzyme's active site. The amenability of the benzothiazole ring to chemical modification makes it a candidate for designing novel epigenetic modulators, suggesting a potential avenue for future research into its derivatives as LSD1 inhibitors.
Research has identified specific enzyme targets for the antimicrobial activities of benzothiazole derivatives. Molecular docking studies on a series of novel heteroarylated benzothiazoles suggest that their antibacterial and antifungal mechanisms likely involve the inhibition of key microbial enzymes.
MurB Inhibition : For antibacterial activity, the enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) has been identified as a probable target. jocpr.comnih.gov MurB is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Docking studies revealed that certain benzothiazole derivatives fit into the active site of E. coli MurB, indicating that their antibacterial effect may stem from the disruption of cell wall synthesis. jocpr.comnih.gov A review of benzothiazole derivatives also highlights MurB as a significant antibacterial target for this class of compounds. nih.gov
14α-Lanosterol Demethylase Inhibition : The antifungal activity of these compounds has been linked to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). jocpr.comnih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. The inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. jocpr.comnih.gov
| Enzyme Target | Associated Activity | Proposed Mechanism | Reference |
|---|---|---|---|
| E. coli MurB | Antibacterial | Inhibition of bacterial cell wall synthesis. | jocpr.comnih.govnih.gov |
| 14α-lanosterol demethylase | Antifungal | Inhibition of fungal cell membrane synthesis. | jocpr.comnih.gov |
Other Observed Biological Responses
Derivatives containing the 6-aminobenzothiazole core have been evaluated for a range of additional biological activities.
Anticonvulsant : The benzothiazole nucleus is a known pharmacophore in compounds exhibiting anticonvulsant properties. jocpr.com
Anti-inflammatory : Benzothiazole derivatives have shown significant anti-inflammatory activity. A study on a 6-nitrobenzo[d]thiazol-2-amine derivative demonstrated its effectiveness in mitigating ethanol-induced fatty liver, attributable to its anti-inflammatory and antioxidant properties. nih.gov Another study confirmed the anti-inflammatory properties of a similar derivative through its membrane-stabilizing effects and suppression of pro-inflammatory genes. nih.gov Furthermore, 6-Acetamidobenzothiazole, an analogue of the target compound, has been synthesized for evaluation as a potential inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets for anti-inflammatory drugs.
Anti-tubercular : There is an urgent need for new therapeutics to combat drug-resistant tuberculosis. Benzothiazole amides have emerged as a promising class of antimycobacterial agents. nih.gov Research has shown that derivatives of 2-alkylthio-6-aminobenzothiazoles possess antimycobacterial activity. In one study, a series of novel benzothiazole derivatives were evaluated for their in-vitro activity against Mycobacterium tuberculosis H37Rv, with one 6-methoxy substituted compound showing significant potential. wjbphs.com Another extensive study optimized benzothiazole amide analogs, which demonstrated excellent potency and bactericidal effects against M. tuberculosis and other nontuberculous mycobacteria. nih.gov
Antioxidant : Derivatives of 6-aminobenzothiazole have been noted for their antioxidant capabilities. A study investigating a 6-nitrobenzo[d]thiazol-2-amine derivative in a zebrafish model highlighted its significant radical scavenging activity and its ability to enhance antioxidant enzyme activities. nih.govnih.gov
Structure Activity Relationship Sar and Pharmacophore Analysis
Identification of Key Structural Determinants for Biological Potency
The fundamental structure of N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide consists of three primary components that are crucial for its biological activity: the benzothiazole (B30560) core, the position of the side chain attachment (position 6), and the N-chloroacetamide side chain.
Benzothiazole Scaffold : The fused heterocyclic ring system of benzothiazole is a recognized pharmacophore present in a wide array of biologically active compounds. Its aromatic and planar nature allows for critical π-π stacking and hydrophobic interactions with biological targets. The nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors, further anchoring the molecule within a receptor's binding site. Studies on various benzothiazole derivatives have confirmed the scaffold's importance for activities including anticonvulsant and anticancer effects. nih.govmdpi.com
Chloroacetamide Moiety : The 2-chloroacetamide (B119443) group is a key determinant of activity, primarily functioning as a reactive electrophilic component. The chlorine atom is a good leaving group, enabling the molecule to act as an alkylating agent and form covalent bonds with nucleophilic residues (such as cysteine or histidine) in target proteins. This covalent interaction can lead to irreversible inhibition and potent biological effects. The amide linkage (–NH-C=O) is also vital, acting as a hydrogen bonding domain that helps to properly orient the molecule for binding. nih.govnih.gov
Influence of Substituent Position and Nature on Activity Profile
The potency and selectivity of this class of compounds can be finely tuned by modifying the substituents on both the benzothiazole ring and the acetamide (B32628) side chain.
Substituents on the benzothiazole ring, particularly on the benzene (B151609) portion, can significantly alter the compound's biological activity through electronic and steric effects. The position of these substituents is crucial, with modifications at the C-6 position being particularly impactful.
Electronic Effects : The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the benzothiazole ring modifies the electron density of the entire scaffold.
Electron-Withdrawing Groups : Groups like nitro (–NO2) or cyano (–CN) at the 6-position have been shown to increase the antiproliferative activity of some benzothiazole derivatives. mdpi.com For instance, the 6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide displayed notable analgesic activity. researchgate.net These groups can enhance binding affinity through specific polar interactions or by modulating the pKa of the benzothiazole nitrogen.
Electron-Donating Groups : Groups like alkoxy (–OR) or methyl (–CH3) can also enhance potency. In a series of anticonvulsant benzothiazole derivatives, alkoxy substituents at the 6-position were found to be favorable for activity. nih.gov The presence of an acetamido group at the 6-position was a key feature in the design of potent BCR-ABL1 inhibitors. nih.gov
Steric Effects : The size and shape of substituents influence how the molecule fits into a binding pocket. Bulky groups can either create favorable van der Waals interactions or cause steric hindrance that prevents effective binding. For example, in a study of anticonvulsants, the introduction of a benzyl (B1604629) ether at the 6-position led to potent compounds, suggesting that a certain degree of bulk is tolerated and can access additional binding regions. nih.gov
The following table summarizes the influence of various substituents at the 6-position of the benzothiazole ring on biological activity as reported in related compound series.
| Substituent at 6-Position | Compound Series | Observed Biological Activity | Reference |
| Nitro (–NO2) | Analgesics | Potent analgesic effects | researchgate.net |
| Alkoxy (e.g., –OCH2Ph) | Anticonvulsants | Potent anticonvulsant activity | nih.gov |
| Acetamido (–NHCOCH3) | BCR-ABL1 Inhibitors | Potent inhibitory activity | nih.gov |
| Cyano (–CN) | Antiproliferative agents | Increased antiproliferative activity | mdpi.com |
The chloroacetamide side chain is a critical component for activity, and modifications to this group are a key strategy for optimizing potency and altering the mechanism of action.
Importance of the Chloroacetyl Group : The chloroacetyl group is a potent electrophile. Its ability to alkylate target proteins often underpins the compound's efficacy. The length of the alkyl chain is precise; extending it can alter the geometry and reactivity, often leading to decreased activity. For example, N-(benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives were synthesized to probe anticonvulsant activity, indicating that modifications to the carbon backbone are a viable, albeit sensitive, design strategy. researchgate.net
Side Chain Modifications : Replacing the chlorine atom with other functional groups is a common strategy to modulate activity, selectivity, and safety.
Replacing the chlorine with bulky, non-reactive groups can switch the mechanism from covalent to non-covalent inhibition. In one study, the chloroacetamide moiety was replaced with a phenoxyacetamide group, leading to the discovery of potent non-covalent BCR-ABL1 inhibitors. nih.gov
Substituting the chlorine with piperazine (B1678402) moieties has been used to develop N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogues as COX-2 inhibitors, demonstrating how this position can be used to introduce entirely new pharmacophoric elements to target different enzymes. nih.gov
In other studies, the chloroacetamide was replaced with a 2-((1H-1,2,4-triazol-3-yl)thio)acetamide group to create effective anticonvulsants. nih.gov This highlights the versatility of the N-acetamide linkage in accommodating diverse chemical fragments.
Conformational Insights and Their Relationship to Receptor Binding
The three-dimensional conformation of this compound is crucial for its interaction with biological targets. While a crystal structure for the exact 6-yl isomer is not publicly available, data from the closely related N-(benzo[d]thiazol-2-yl)-2-chloroacetamide provides valuable insights. researchgate.net
Crystal structure analysis reveals that the molecule is largely planar, with a defined torsion angle between the benzothiazole ring and the acetamide side chain. researchgate.net This preferred conformation is stabilized by intramolecular hydrogen bonds and π-π conjugation effects within the amide moiety. researchgate.net The amide N-H group and the carbonyl oxygen are key points for hydrogen bonding with receptor residues. nih.govresearchgate.net
Molecular docking studies on related benzothiazole acetamides have further elucidated their binding modes. These studies often show the benzothiazole ring sitting in a hydrophobic pocket, while the acetamide linker forms critical hydrogen bonds with the protein backbone. For instance, in silico studies of COX-2 inhibitors showed that the acetamide linker interacts with key residues in the enzyme's active site, which is consistent with the observed in vivo activity. nih.gov The flexible bond between the ring and the side chain allows the molecule to adopt the optimal conformation required for binding and subsequent covalent modification.
Design Principles for Enhancing Selectivity and Potency
Based on the available SAR data, several key design principles can be formulated to guide the development of more potent and selective analogues of this compound.
Systematic Substitution of the Benzothiazole Ring : The benzene portion of the scaffold is a prime location for modification. Introducing a variety of small to medium-sized substituents at positions 4, 5, and 7 could further probe the steric and electronic requirements of the target binding site. The choice between electron-donating and electron-withdrawing groups at position 6 can be used to fine-tune activity for specific targets. mdpi.comnih.gov
Bioisosteric Replacement of the Side Chain : The reactive chloroacetamide moiety can be replaced with other groups to alter the mechanism of action and improve selectivity. Replacing the chlorine with less reactive halogens (Br, F) or with non-covalent warheads (e.g., nitriles, acrylamides with specific substitutions) could yield inhibitors with different kinetic profiles. Alternatively, replacing the entire chloroacetamide group with other heterocyclic rings or functionalized chains can redirect the compound to new biological targets. nih.govnih.gov
Leveraging Computational Chemistry : The use of quantitative structure-activity relationship (QSAR) analysis and molecular docking can rationalize experimental findings and predict the activity of novel designs. nih.govnih.gov These methods can help prioritize the synthesis of compounds that are most likely to have improved potency and a desirable pharmacological profile.
Enhancing Drug-like Properties : Modifications should also aim to improve pharmacokinetic properties. This includes optimizing lipophilicity (LogP) and polar surface area (TPSA) to ensure good membrane permeability and bioavailability, while also considering metabolic stability. nih.govnih.gov
By systematically applying these principles, the this compound scaffold can serve as a versatile template for the design of novel therapeutic agents with enhanced potency and selectivity.
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations with Established Biological Targets
Molecular docking is a computational method used to predict the binding orientation of a small molecule (ligand) to a protein (receptor). This technique has been extensively applied to benzothiazole (B30560) derivatives to explore their potential as inhibitors for various enzymes and receptors.
Prediction of Ligand-Protein Binding Modes and Interactions
Molecular docking studies have been instrumental in predicting how N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide and related benzothiazoles interact with various biological targets. These simulations help to understand the specific binding modes and key interactions that are crucial for their biological activity.
For instance, in the context of cancer research, benzothiazole derivatives have been docked into the ATP-binding pocket of protein kinases like p56lck and PI3Kα. nih.govbiointerfaceresearch.com These studies reveal that the benzothiazole core can form significant interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. nih.govbiointerfaceresearch.com The chloroacetamide group can also participate in these interactions, further stabilizing the ligand-protein complex. For example, docking studies of benzothiazole-thiazole hybrids against the p56lck enzyme have provided information on binding patterns within the hinge region, allosteric site, and activation loop. biointerfaceresearch.com Similarly, research on benzothiazole derivatives as PI3Kα inhibitors has used docking to elucidate probable binding modes within the ATP binding pocket. nih.govtcmsp-e.com
In the search for new antimicrobial agents, docking simulations have been employed to study the interaction of benzothiazole compounds with microbial enzymes. For example, E. coli dihydroorotase has been a target for N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides, with docking studies helping to understand the ligand-protein interactions. semanticscholar.org Other targeted microbial enzymes include Staphylococcus aureus DNA gyrase and E. coli dihydropteroate (B1496061) synthase. nih.gov
Furthermore, docking studies have been conducted on benzothiazole derivatives against cyclooxygenase-2 (COX-2) to investigate their anti-inflammatory potential. nih.gov These in silico analyses have shown agreement with in vivo anti-inflammatory activity, highlighting the predictive power of molecular docking. nih.gov
Estimation of Binding Affinities and Energetics
A critical aspect of molecular docking is the estimation of binding affinity, which is often represented by a docking score or binding energy. This value provides a quantitative measure of the strength of the interaction between the ligand and the protein. Lower binding energies typically suggest more stable and favorable interactions.
For various benzothiazole derivatives, calculated binding affinities have been used to rank potential inhibitors and prioritize them for further experimental validation. For example, docking of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs against the COX-2 enzyme helped to confirm the mechanism of action for the most active compounds in the series. nih.gov Similarly, docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase identified a potential lead molecule with the lowest binding affinity value. semanticscholar.org
Table 1: Examples of Biological Targets for Benzothiazole Derivatives Investigated by Molecular Docking
| Biological Target | Therapeutic Area | Reference |
|---|---|---|
| p56lck | Cancer | biointerfaceresearch.com |
| PI3Kα | Cancer | nih.govtcmsp-e.com |
| E. coli dihydroorotase | Antimicrobial | semanticscholar.orgnih.gov |
| COX-2 | Anti-inflammatory | nih.gov |
| Dihydrofolate reductase | Antimicrobial | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
Development of Predictive Models for Biological Activity
QSAR models have been developed for various series of benzothiazole derivatives to predict their biological activities, such as anticancer and antimalarial effects. nih.govsemanticscholar.org These models are built using a training set of molecules with known activities and are then validated using a separate test set. For a series of 61 benzothiazole derivatives as PI3Kα inhibitors, 3D-QSAR models (CoMFA and CoMSIA) were developed that showed high correlative and predictive abilities. nih.govtcmsp-e.com Another QSAR study on 13 benzothiazole derivatives as antimalarial compounds also resulted in a statistically significant model. semanticscholar.orgresearchgate.net
Identification of Physicochemical Descriptors Correlating with Activity
A key outcome of QSAR studies is the identification of physicochemical properties (descriptors) that are correlated with the biological activity. For benzothiazole derivatives, these studies have revealed the importance of various descriptors. For instance, in the QSAR analysis of antimalarial benzothiazole derivatives, electronic descriptors such as atomic net charges, the energy of the highest occupied molecular orbital (E HOMO), the energy of the lowest unoccupied molecular orbital (E LUMO), and polarizability were found to be significant. semanticscholar.orgresearchgate.net In the 3D-QSAR study of PI3Kα inhibitors, the contour maps generated from the models indicated that bulky hydrophobic or aromatic groups, electron-withdrawing groups, and polar substituents that can form hydrogen bonds are important for activity. nih.gov
Table 2: Statistical Parameters of a QSAR Model for Antimalarial Benzothiazole Derivatives
| Parameter | Value | Reference |
|---|---|---|
| n (number of compounds) | 13 | semanticscholar.orgresearchgate.net |
| r (correlation coefficient) | 0.994 | semanticscholar.orgresearchgate.net |
| r² (coefficient of determination) | 0.987 | semanticscholar.orgresearchgate.net |
| SE (standard error) | 0.094 | semanticscholar.orgresearchgate.net |
| Fcalc/Ftable | 11.212 | semanticscholar.orgresearchgate.net |
| PRESS | 0.348 | semanticscholar.orgresearchgate.net |
Molecular Dynamics (MD) Simulations for Dynamic Interaction Analysis
While molecular docking provides a static view of the ligand-protein complex, MD simulations offer a dynamic perspective by simulating the movements of atoms over time. This allows for the assessment of the stability of the predicted binding pose and provides a more realistic view of the interactions.
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties and reactivity of molecules. nih.gov For benzothiazole derivatives, DFT has been employed to analyze optimized geometries, vibrational spectra, and the distribution of electronic charge within the molecules. researchgate.netmdpi.com
A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are crucial indicators of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to undergo electronic transitions. researchgate.net
In a study of five benzothiazole derivatives, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine their electronic properties. mdpi.com The results showed that the substitution pattern on the benzothiazole ring significantly influences the HOMO-LUMO energy gap. researchgate.netmdpi.com For instance, a derivative bearing a trifluoromethyl (CF3) substituent exhibited the lowest energy gap, indicating higher reactivity, while the unsubstituted counterpart had the highest energy gap. researchgate.net
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, which provide further insights into the molecule's behavior in chemical reactions. These descriptors include ionization potential, electron affinity, chemical hardness, chemical softness, electronegativity, and the electrophilicity index. researchgate.netmdpi.com These parameters are instrumental in predicting how a molecule will interact with biological targets.
Table 1: Calculated Reactivity Descriptors for a Series of Benzothiazole Derivatives
| Descriptor | Compound 1 | Compound 2 | Compound 3 | Compound 4 (with CF3) | Compound 5 (unsubstituted) |
|---|---|---|---|---|---|
| HOMO (eV) | -6.12 | -6.01 | -5.99 | -6.45 | -5.87 |
| LUMO (eV) | -1.58 | -1.63 | -1.55 | -2.01 | -1.22 |
| Energy Gap (eV) | 4.54 | 4.38 | 4.44 | 4.44 | 4.65 |
| Ionization Potential (I) | 6.12 | 6.01 | 5.99 | 6.45 | 5.87 |
| Electron Affinity (A) | 1.58 | 1.63 | 1.55 | 2.01 | 1.22 |
| Hardness (η) | 2.27 | 2.19 | 2.22 | 2.22 | 2.32 |
| Softness (S) | 0.22 | 0.23 | 0.22 | 0.22 | 0.21 |
| Electronegativity (χ) | 3.85 | 3.82 | 3.77 | 4.23 | 3.54 |
| Electrophilicity Index (ω) | 3.26 | 3.32 | 3.20 | 4.01 | 2.70 |
Data is hypothetical and based on trends reported in literature for representative benzothiazole derivatives.
In Silico ADMET Predictions for Pre-clinical Lead Optimization
In addition to understanding a compound's intrinsic reactivity, predicting its behavior within a biological system is crucial for drug development. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions serve as a cost-effective and rapid method to evaluate the pharmacokinetic and safety profiles of drug candidates before extensive experimental testing. researchgate.netveterinaria.org
For various series of benzothiazole derivatives, ADMET properties have been computationally assessed using a range of software tools and web servers, such as SwissADME, ProTox II, and pkCSM. researchgate.netmdpi.combenthamdirect.com These predictions are vital for identifying compounds with favorable drug-like properties.
Key parameters evaluated include lipophilicity (LogP), which influences membrane permeability, and adherence to established drug-likeness rules like Lipinski's Rule of Five. researchgate.netveterinaria.org For instance, in a study of benzothiazole-fused 1,3,4-oxadiazole (B1194373) derivatives, the LogP values were calculated to assess their membrane permeability. researchgate.netveterinaria.org
Toxicity predictions are another critical component of in silico ADMET screening. These can include assessments for mutagenicity, cytotoxicity, and other potential adverse effects. researchgate.netveterinaria.org In one study, the mutagenicity of a series of benzothiazole analogs was predicted, with some compounds showing a probability of being active mutagens. researchgate.netveterinaria.org The predicted toxicity of novel benzothiazole derivatives has also been evaluated, with some showing no predicted immunotoxicity or cytotoxicity. veterinaria.org The ADMET prediction for a novel benzothiazole derivative, compound B7, indicated it possessed good drug-like properties. nih.gov
Table 2: Predicted ADMET Properties for Representative Benzothiazole Derivatives
| Parameter | Prediction for Derivative X | Prediction for Derivative Y | Prediction for Derivative Z |
|---|---|---|---|
| Absorption | |||
| GI Absorption | High | High | Low |
| BBB Permeant | Yes | No | No |
| Distribution | |||
| LogP | 2.5 | 3.1 | 4.8 |
| Metabolism | |||
| CYP2D6 Inhibitor | No | Yes | No |
| CYP3A4 Inhibitor | Yes | Yes | Yes |
| Excretion | |||
| Renal Clearance (log ml/min/kg) | -0.5 | -0.8 | -1.2 |
| Toxicity | |||
| Mutagenicity (AMES test) | Negative | Positive | Negative |
| hERG I Inhibitor | Low risk | High risk | Medium risk |
Data is hypothetical and for illustrative purposes, based on typical ADMET predictions for drug-like molecules.
Metabolism and Biotransformation Pathways in Vitro and Animal Studies
Characterization of Metabolic Fate and Metabolite Identification
No publicly available scientific literature was found that investigates the metabolic fate or identifies metabolites of N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide.
Investigation of Primary Metabolic Transformations (e.g., Hydrolysis, Oxidation)
There are no specific data from in vitro or animal studies detailing the primary metabolic transformations, such as hydrolysis or oxidation, of this compound.
Identification of Conjugation Pathways
Information regarding the conjugation pathways involved in the metabolism of this compound is not available in the reviewed scientific literature.
Role of Specific Enzyme Systems in Biotransformation
No studies were identified that elucidate the role of specific enzyme systems, such as cytochrome P450 isozymes, in the biotransformation of this compound.
Assessment of In Vitro Metabolic Stability in Biological Matrices
Data from in vitro metabolic stability assays for this compound in biological matrices like liver microsomes or hepatocytes are not present in the available literature.
Correlation between Metabolic Stability and Biological Activity
As there is no information on the metabolic stability of this compound, no correlation between its metabolic stability and biological activity can be established from the existing scientific record.
Advanced Analytical Methodologies in Research
Application of High-Resolution Mass Spectrometry for Metabolite Profiling and Identification
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for metabolite profiling in drug development. nih.gov Its high accuracy and resolving power are essential for detecting and structurally elucidating metabolites from complex biological matrices. nih.gov In the context of thiazole (B1198619) derivatives, HRMS is used to identify metabolic pathways. For instance, studies on related thiazole compounds have utilized HRMS to identify metabolites generated by cytochrome P450 (P450) enzymes in human liver microsomes (HLMs). nih.gov
The process involves incubating the parent compound with HLMs and then analyzing the sample using liquid chromatography coupled with HRMS. nih.govnih.gov The precise mass measurements provided by HRMS allow for the determination of the elemental composition of potential metabolites, distinguishing them from endogenous matrix components. nih.gov For a compound like N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide, this technique would be applied to identify products of metabolic transformations such as hydroxylation, dehalogenation, or conjugation, which are critical for understanding its biotransformation. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments on the high-resolution instrument further provide structural fragments, enabling the precise localization of metabolic modifications on the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation of Derivatives and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structures. Both ¹H and ¹³C NMR are routinely used to confirm the identity of synthetic intermediates and final products in the synthesis of benzothiazole (B30560) derivatives. nih.govresearchgate.net
For the closely related isomer, N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide, detailed NMR data has been published, confirming its successful synthesis and structural integrity. researchgate.net The ¹H NMR spectrum shows characteristic signals for the aromatic protons of the benzothiazole ring and a distinct singlet for the methylene (B1212753) (-CH₂) protons adjacent to the chlorine atom. researchgate.net The ¹³C NMR spectrum complements this by providing signals for each unique carbon atom, including the carbonyl carbon of the amide and the carbons of the benzothiazole core. researchgate.net Dynamic NMR spectroscopy has also been employed to investigate the rotational energy barriers in chloroacetamides, providing deeper insight into their conformational dynamics. nih.gov
Table 1: Example NMR Spectroscopic Data for N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide Data sourced from a study on the 2-yl isomer, presented here to exemplify the application of the technique.
| Nucleus | Chemical Shift (δ) in ppm | Description | Source |
| ¹H NMR | 7.82 (s, 1H), 7.48 (s, 1H), 7.84 (s, 1H), 7.36 (s, 1H) | Aromatic Protons (Benzothiazole Ring) | researchgate.net |
| ¹H NMR | 4.32 (s, 2H) | Methylene Protons (-CH₂) | researchgate.net |
| ¹³C NMR | 164.43 | Carbonyl Carbon (C=O) | researchgate.net |
| ¹³C NMR | 156.60, 152.07, 126.53, 126.27, 124.52, 121.52, 121.43 | Benzothiazole Ring Carbons | researchgate.net |
| ¹³C NMR | 42.11 | Methylene Carbon (-CH₂) | researchgate.net |
s = singlet
Chromatographic Techniques (e.g., HPLC, UPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating mixtures and assessing the purity of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of synthesized benzothiazole analogues. jyoungpharm.org Research on related compounds has demonstrated the use of HPLC to confirm the purity of final products, with results often exceeding 99%. jyoungpharm.org
During synthesis, reaction progress can be monitored using Thin-Layer Chromatography (TLC), which provides a rapid and effective way to judge the consumption of starting materials and the formation of the product. researchgate.net For more complex analyses, such as metabolomics studies, Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry is employed. This technique offers higher resolution and faster analysis times compared to conventional HPLC, making it ideal for separating a large number of components in a biological sample. mdpi.com
Spectroscopic Techniques (e.g., IR) for Functional Group Analysis and Reaction Progress
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The synthesis of chloroacetamide derivatives of benzothiazole is often confirmed by the appearance and shifting of characteristic absorption bands in the IR spectrum. researchgate.netsemanticscholar.org
For the isomer N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide, Fourier-transform infrared (FTIR) spectroscopy has been used to identify key structural features. researchgate.net The spectrum shows characteristic peaks corresponding to the N-H stretch of the secondary amine, the C=O stretch of the carbonyl group, the C=N stretch of the thiazole ring, and the C-Cl stretch. researchgate.netresearchgate.net The presence of these specific bands provides strong evidence for the successful acylation of the aminobenzothiazole precursor. researchgate.net
Table 2: Example FTIR Spectroscopic Data for N-(Benzo[d]thiazol-2-yl)-2-chloroacetamide Data sourced from a study on the 2-yl isomer, presented here to exemplify the application of the technique.
| Wavenumber (cm⁻¹) | Functional Group | Description | Source |
| 3506.54 | N-H | Secondary Amine Stretch | researchgate.net |
| 3381.16 | N-H | Acylamino Stretch | researchgate.net |
| 1693.48 | C=O | Carbonyl Stretch | researchgate.net |
| 1597.04 | C=N | Thiazole Ring Stretch | researchgate.net |
| 773.44 | C-Cl | Carbon-Chlorine Stretch | researchgate.net |
Future Research Directions and Translational Perspectives
Rational Design of Novel N-(Benzo[d]thiazol-6-yl)-2-chloroacetamide Analogs with Enhanced Biological Profiles
The rational design of novel analogs of this compound is a primary avenue for future research, aiming to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core structure, researchers can elucidate the chemical features crucial for biological activity.
Key strategies for analog design include:
Substitution on the Benzothiazole (B30560) Ring: Introducing various substituents at different positions of the benzothiazole ring can significantly influence the compound's interaction with biological targets. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides via Suzuki cross-coupling has been shown to produce compounds with significant urease inhibition activity. nih.govmdpi.com This highlights how aryl group substitution at the 6-position can be a fruitful strategy.
Modification of the Chloroacetamide Side Chain: The 2-chloroacetamide (B119443) group is a reactive chemical moiety that can be modified to alter the compound's mechanism of action and target specificity. Replacing the chlorine atom with different functional groups or extending the acetamide (B32628) linker can lead to analogs with novel biological profiles. Research on related structures, such as N-(substituted-2-oxo-4-phenylazetidin-1-yl)-2-((6-substitutedbenzo[d]thiazol-2-yl)amino)acetamide derivatives, has identified promising anticonvulsant agents through pharmacophoric modeling. nih.gov
Structure-Based Drug Design (SBDD): When a specific molecular target is identified, SBDD techniques like molecular docking and molecular dynamics (MD) simulations become invaluable. For example, structure-based virtual screening led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as potent inhibitors of the BCR-ABL1 kinase, which is implicated in chronic myeloid leukemia. nih.gov MD simulations confirmed the stability of the designed compounds within the ATP-binding site of the target protein. nih.gov These computational approaches allow for the in silico evaluation of binding affinity and interaction modes before undertaking costly and time-consuming synthesis.
Exploration of Undiscovered Molecular Targets and Therapeutic Applications
The benzothiazole scaffold is recognized for its broad spectrum of pharmacological activities, suggesting that this compound and its derivatives may interact with a wide array of biological targets. nih.govmdpi.com Future research should focus on identifying these targets to uncover new therapeutic applications.
Potential therapeutic areas for exploration include:
Anticancer Activity: Benzothiazole derivatives have been extensively investigated for their anticancer properties. nih.govsemanticscholar.org For example, some analogs have shown cytotoxic effects against various cancer cell lines, including Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). Future studies could screen this compound analogs against a diverse panel of cancer cells and investigate their mechanisms, such as the inhibition of specific kinases like BCR-ABL1 nih.gov or the induction of apoptosis. mdpi.com
Antimicrobial Activity: The benzothiazole core is present in compounds with activity against Gram-positive and Gram-negative bacteria. nih.govresearchgate.netresearchgate.net These compounds can inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, and biotin (B1667282) biosynthesis. nih.gov New analogs could be tested for their ability to inhibit enzymes like Dihydropteroate (B1496061) synthase (DHPS), a target for sulfonamide drugs. mdpi.com
Neurodegenerative Diseases: Benzothiazole derivatives have been developed as agents for neurodegenerative conditions like Alzheimer's disease. nih.gov Research has produced multi-target-directed ligands that can interact with histamine (B1213489) H3 receptors (H3R), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant to Alzheimer's pathology. nih.gov This suggests a promising research direction for novel analogs of this compound.
Anticonvulsant and Anti-inflammatory applications: Studies have demonstrated the potential of benzothiazole-based compounds as anticonvulsants and anti-inflammatory agents. nih.govnih.gov Further derivatization and screening could lead to the development of more potent candidates in these therapeutic areas.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Studies
To thoroughly understand the biological effects and mechanisms of action of new this compound analogs, the development and use of advanced preclinical models are essential.
In Vitro Models: Beyond traditional 2D cell cultures, advanced models can provide more physiologically relevant data. Organ-on-a-chip (OOC) technology, for instance, uses microfluidic systems to create cellular microenvironments that mimic the function of human organs. mdpi.com A heart-on-a-chip model has been used to assess cardiac drug efficacy, while other systems have been developed for the liver and gut. mdpi.com Such models would be highly beneficial for studying the efficacy and potential organ-specific effects of benzothiazole derivatives in a controlled setting. 3D tissue-engineered models also offer a more accurate representation of in vivo tissue architecture for mechanistic studies. mdpi.com
Collaborative Opportunities in Multidisciplinary Drug Discovery Initiatives
The development of a new therapeutic agent is a complex undertaking that requires expertise from multiple scientific disciplines. The future of this compound research will depend on fostering collaborations between chemists, biologists, computational scientists, and pharmacologists.
Academia-Industry Partnerships: Collaborations between academic research institutions and pharmaceutical companies can bridge the gap between basic discovery and clinical development. Academic labs can focus on novel synthesis and target identification, while industry partners can provide resources for large-scale screening, preclinical development, and clinical trials.
Open Science Initiatives: Collaborative platforms and competitions, such as the Teach-Discover-Treat (TDT) initiative, encourage the sharing of data and computational models to tackle challenges in drug discovery. researchgate.net Such open approaches can accelerate progress by pooling knowledge and resources from the global scientific community.
Cross-Disciplinary Research Teams: The diverse therapeutic potential of benzothiazoles—spanning oncology, neurology, and infectious diseases—necessitates the formation of research teams with varied expertise. nih.gov A team investigating a new anticancer analog, for example, would benefit from the combined knowledge of medicinal chemists for synthesis, cancer biologists for mechanistic studies, and computational biologists for target modeling and data analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
